4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to downstream inhibition of the PI3K/AKT and NF-κB signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in B-cell lines, leading to growth inhibition. In addition, this compound has been shown to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can promote tumor growth. This compound has also been shown to enhance the activity of immune effector cells, such as natural killer cells and T-cells, which can help to eliminate tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile as a research tool is its selective inhibition of BTK, which allows for the study of BCR signaling in B-cells without affecting other signaling pathways. In addition, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which makes it a suitable candidate for in vivo experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile. One area of interest is the combination of this compound with other targeted therapies or chemotherapy agents, which may enhance its efficacy in the treatment of B-cell malignancies. Another area of interest is the investigation of this compound in other hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia. Finally, the development of this compound as a clinical candidate for the treatment of B-cell malignancies is a promising direction for future research.
Synthesemethoden
The synthesis of 4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile involves several steps, including the reaction of 4-chloro-2-aminobenzonitrile with 1,3,5-trimethylpyrazole-4-carbaldehyde to form the intermediate compound, which is then treated with methylamine to yield the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile has been extensively studied in preclinical models of B-cell malignancies, and the results have shown its potential as a targeted therapy. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell lines. In vivo studies have also shown that this compound can suppress tumor growth in xenograft models of CLL and NHL.
Eigenschaften
IUPAC Name |
4-chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c1-9-13(10(2)19(3)18-9)8-17-14-6-12(15)5-4-11(14)7-16/h4-6,17H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRVUQYCHXFPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.